6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one is a synthetic organic compound with the molecular formula C15H8Cl2FNO and a molecular weight of 308.13 g/mol . This compound is part of the indolin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one typically involves the condensation of oxindole with an appropriate aldehyde. One common method includes the reaction of oxindole with 3-chloro-2-fluorobenzaldehyde in the presence of a base such as piperidine in methanol at room temperature for several hours . This reaction yields the desired product with a high degree of purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: The parent compound, known for its wide range of biological activities.
3-(2-Fluorobenzylidene)indolin-2-one: A similar compound with a fluorine atom at the benzylidene position.
6-Chloroindolin-2-one: Another related compound with a chlorine atom at the 6-position.
Uniqueness
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
6-chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-4-5-10-11(15(20)19-13(10)7-9)6-8-2-1-3-12(17)14(8)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLDULGTZRWONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=C2C3=C(C=C(C=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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